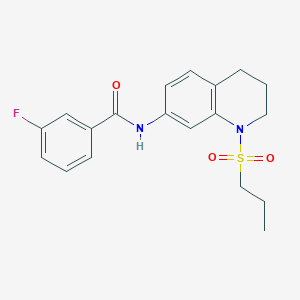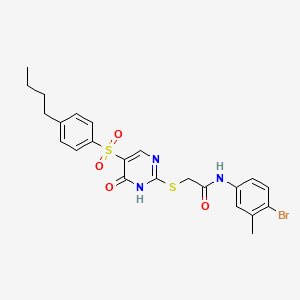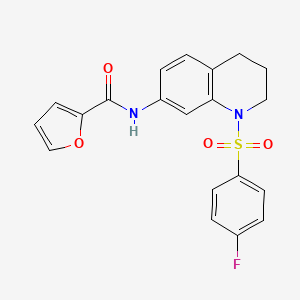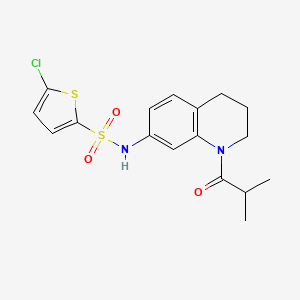
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-フルオロ-N-(1-(プロピルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)ベンザミドは、ベンザニリド類に属する有機化合物です。これらの化合物は、カルボキサミド基がベンゼン環で置換されたアニリド基の存在を特徴としています。
準備方法
3-フルオロ-N-(1-(プロピルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)ベンザミドの合成は、一般的に複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。
テトラヒドロキノリンコアの形成: これは、ピクテ・シュペンングラー反応によって達成できます。この反応では、芳香族アルデヒドがアミンと反応してテトラヒドロキノリンコアを形成します。
フルオロ基の導入: フッ素原子は、セレクフルなどの試薬を用いた求電子フッ素化によって導入できます。
スルホン化: プロピルスルホニル基は、トリエチルアミンなどの塩基の存在下で、プロピルスルホニルクロリドを用いて導入できます。
アミド化: 最後のステップは、中間体を3-フルオロベンゾイルクロリドと反応させてベンザミドを形成することです。
工業生産方法では、これらのステップを最適化して収率を向上させ、コストを削減することが考えられます。そのため、連続フロー化学技術が使用される可能性があります。
化学反応の分析
3-フルオロ-N-(1-(プロピルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)ベンザミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化できます。これにより、対応するスルホキシドまたはスルホンが生成されます。
還元: 還元は、水素化アルミニウムリチウムなどの還元剤を用いて達成できます。これは、カルボニル基をアルコールに還元できます。
置換: 特にフッ素置換ベンゼン環では、アミンやチオールなどの求核剤を用いて求核置換反応が起こります。
これらの反応に使用される一般的な試薬と条件には、ジクロロメタンまたはアセトニトリルなどの有機溶媒、水素化反応用のパラジウム炭素などの触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
3-フルオロ-N-(1-(プロピルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)ベンザミドは、いくつかの科学研究への応用があります。
化学: これは、特に独特な特性を持つ新素材の開発において、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、特に代謝経路に関与する酵素の酵素阻害の研究に使用できます。
産業: これは、熱安定性や劣化に対する耐性などの特定の特性を持つ新しいポリマーや素材の開発に使用できます。
科学的研究の応用
3-Fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonyl and fluorine groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
3-フルオロ-N-(1-(プロピルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)ベンザミドの作用機序は、特定の分子標的との相互作用を含みます。たとえば、特定の酵素の阻害剤として作用し、その活性部位に結合して基質の結合を阻害する可能性があります。これに関与する経路には、代謝酵素の阻害があり、その結果、細胞プロセスが変化します。
類似化合物との比較
3-フルオロ-N-(1-(プロピルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)ベンザミドに類似した化合物には、以下が含まれます。
3-フルオロ-N-(2-プロピニル)ベンザミド: この化合物は、構造が似ていますが、プロピルスルホニル基ではなくプロピニル基を持っています。
3-フルオロ-N-エチルベンザミド: この化合物は、テトラヒドロキノリンコアではなくエチル基を持っています。
3-フルオロ-N-(4-スルファモイルフェニル)ベンザミド: この化合物は、プロピルスルホニル基ではなくスルファモイル基を持っています。
3-フルオロ-N-(1-(プロピルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)ベンザミドの独自性は、機能基の特定の組み合わせにあります。これは、上記に示した類似化合物には見られない独特の化学的および生物学的特性を与えることができます。
特性
分子式 |
C19H21FN2O3S |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-11-26(24,25)22-10-4-6-14-8-9-17(13-18(14)22)21-19(23)15-5-3-7-16(20)12-15/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,21,23) |
InChIキー |
KEFPAGORWXPDAD-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11260897.png)


![7-[4-(Acetylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260906.png)
![N-[(3-Ethoxy-4-methoxyphenyl)methyl]-6-methyl-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B11260908.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260915.png)
![2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B11260917.png)

![N-(2-chlorophenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11260937.png)
![6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260939.png)


![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B11260958.png)

